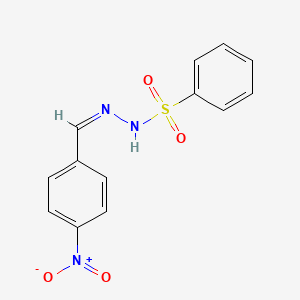

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

Description

(E)-N'-(4-Nitrobenzylidene)benzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-nitrobenzaldehyde with benzenesulfonohydrazine or its substituted analogs. The compound exhibits an (E)-configuration around the imine bond (C=N), confirmed by NMR and X-ray crystallography studies . Key synthetic protocols involve refluxing equimolar amounts of 4-nitrobenzaldehyde and benzenesulfonohydrazine in ethanol, often with catalytic acid (e.g., HCl), yielding crystalline products after purification (e.g., 86% yield for 4-methyl-substituted analogs) . Spectroscopic characterization includes distinct FT-IR peaks for NO₂ (asymmetric stretch at ~1597 cm⁻¹, symmetric stretch at ~1340 cm⁻¹) and sulfonyl groups (S=O stretch at ~1170 cm⁻¹), alongside NMR signals for aromatic protons and the hydrazide backbone .

The compound’s planar structure and electron-withdrawing nitro group enhance its utility in coordination chemistry (e.g., metal ion sensors) and as a precursor for bioactive derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O4S |

|---|---|

Molecular Weight |

305.31 g/mol |

IUPAC Name |

N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10- |

InChI Key |

UWKNTTUNLKIASF-UVTDQMKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amino or hydrazine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Sensing Applications

One of the prominent applications of (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide is in the development of sensors for detecting heavy metal ions. For instance, a study demonstrated the synthesis of NBBSH derivatives that were utilized for the detection of mercury ions (Hg²⁺). The sensors were fabricated on glassy carbon electrodes modified with Nafion, exhibiting high sensitivity and selectivity towards Hg²⁺ ions. The electrochemical performance was characterized by parameters such as limit of detection (LOD) and linear dynamic range (LDR), indicating the compound's potential in environmental monitoring .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research has shown that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives demonstrated efficacy comparable to established antibiotics like ciprofloxacin. The minimal inhibitory concentration (MIC) values were determined using standard microbiological techniques, revealing that some derivatives could inhibit bacterial growth effectively .

Table 1: Antibacterial Activity of NBBSH Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| NBBSH Derivative 1 | 125 | E. coli |

| NBBSH Derivative 2 | 250 | S. aureus |

| NBBSH Derivative 3 | 125 | K. pneumonia |

Structural Studies

The structural characterization of this compound has been achieved through various spectroscopic methods including FTIR, NMR, and X-ray crystallography. These studies provide insights into the molecular geometry and electronic properties of the compound, which are crucial for understanding its reactivity and interaction with biological targets. For example, crystal structure analysis revealed the presence of two independent molecules in the asymmetric unit, highlighting the compound's intricate structural features .

Table 2: Characterization Techniques for NBBSH

| Technique | Purpose |

|---|---|

| FTIR | Identification of functional groups |

| NMR | Elucidation of molecular structure |

| X-ray Crystallography | Determination of crystal structure |

Mechanism of Action

The mechanism of action of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

*Melting point varies with substitution pattern.

Key Observations:

Electronic Effects: The 4-nitro group (para-substituted) enhances electron-withdrawing properties, improving coordination with metal ions (e.g., Hg²⁺, Pb²⁺ in electrochemical sensors) compared to meta-nitro or hydroxy-substituted analogs . Methyl groups (e.g., 4-methyl substitution) increase hydrophobicity and crystallinity, as seen in higher yields (86% vs. 22% for non-methylated analogs) .

Biological Activity: 4-Nitrobenzylidene derivatives show superior antimicrobial and enzyme inhibitory activity compared to non-nitro analogs. For example, 4-nitro-substituted compounds exhibit MIC values of <10 µg/mL against Gram-positive bacteria, whereas hydroxy-substituted derivatives are less potent . 2-Hydroxybenzylidene analogs demonstrate enhanced α-glucosidase and cholinesterase inhibition due to hydrogen-bonding interactions with active-site residues .

Spectral and Crystallographic Differences :

- NMR Shifts : The nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 8.55 ppm for imine proton in 4-nitro derivatives vs. δ 8.10–8.55 in methyl-substituted analogs) .

- Crystal Packing : 4-Nitro derivatives exhibit tighter molecular packing (dihedral angle <4° between aromatic rings) compared to bulkier substituents (e.g., 2-hydroxybenzylidene analogs with dihedral angles >10°) .

Application-Specific Comparisons

Table 2: Performance in Sensor Development

The 4-nitro derivative excels in Hg²⁺ sensing due to strong Hg–N and Hg–O coordination, whereas hydroxy-substituted analogs bind Pb²⁺ more effectively via phenolic oxygen .

Biological Activity

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, a compound belonging to the hydrazone class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide under acidic or basic conditions. The general procedure includes:

-

Reagents :

- 4-Nitrobenzaldehyde

- Benzenesulfonohydrazide

- Solvent (e.g., ethanol or methanol)

-

Procedure :

- Mix the two reagents in a solvent.

- Heat the mixture under reflux for several hours.

- Cool and precipitate the product by adding water or another nonsolvent.

- Purify through recrystallization.

Antimicrobial Properties

Research indicates that nitrobenzylidene derivatives exhibit significant antimicrobial activity. In a study analyzing various nitro compounds, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Significant |

| Escherichia coli | 12 | Moderate |

| Pseudomonas aeruginosa | 10 | Moderate |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies utilizing various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanisms are thought to involve the activation of caspase pathways and modulation of cell cycle regulators.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings :

- MCF-7 cells showed a 50% reduction in viability at a concentration of 25 µM.

- HeLa cells exhibited increased apoptosis markers when treated with 50 µM of the compound.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Zebrafish Model Study : A recent study utilized zebrafish embryos to assess the vascular effects of nitrobenzylidene derivatives, including this compound. It was observed that treatment resulted in reduced intersegmental vessel formation, indicating potential antiangiogenic properties.

- In Vivo Antitumor Activity : Another study reported that administration of the compound in a mouse model led to a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective anticancer agent.

Q & A

Q. What is the standard synthetic route for (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, and how can reaction conditions influence product yield?

The compound is synthesized via a condensation reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide. A typical protocol involves refluxing equimolar reactants in ethanol with catalytic HCl (0.1–1.0 mol%) for 6–12 hours. The product is isolated by filtration or solvent evaporation, yielding 65–82% . Adjusting the solvent (e.g., methanol or acetone) or catalyst (e.g., N-heterocyclic carbenes) can optimize yield or purity .

Q. How is the E-configuration of the imine bond confirmed experimentally?

The E-geometry is determined by X-ray crystallography, where the torsion angle (S–N–N–C) ranges from 165.8° to 170.0°, indicating a trans arrangement . Complementary techniques include NMR: the imine proton (N=CH) appears as a singlet at δ 8.5–8.6 ppm in CDCl₃, with no coupling to adjacent protons .

Q. What crystallographic parameters characterize this compound?

The crystal system is triclinic (space group P1) with unit cell dimensions a = 9.152 Å, b = 11.971 Å, c = 13.910 Å, and angles α = 107.27°, β = 101.79°, γ = 96.32° . The asymmetric unit contains one molecule of the compound and a DMSO solvent molecule, stabilized by N–H⋯O hydrogen bonds (2.85–2.92 Å) and π-π stacking (3.4–3.6 Å interplanar distances) .

Q. Which spectroscopic methods are critical for structural validation?

- FT-IR : Peaks at 1590–1605 cm⁻¹ (C=N stretch), 1330–1340 cm⁻¹ (asymmetric NO₂), and 1160–1170 cm⁻¹ (S=O stretch) .

- ¹H/¹³C NMR : Key signals include δ 8.5–8.6 ppm (imine proton), δ 125–150 ppm (aromatic carbons), and δ 145–150 ppm (C=N) .

- HRMS : Molecular ion [M+H]⁺ at m/z 452.0921 (calculated: 452.0916) confirms the molecular formula .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal charge distribution, frontier molecular orbitals (HOMO-LUMO gap ≈ 3.5 eV), and nonlinear optical (NLO) properties. Reduced Density Gradient (RDG) analysis identifies weak interactions (e.g., van der Waals forces) in crystal packing . These insights guide predictions of chemical stability and reactivity toward electrophiles .

Q. What strategies are employed to analyze biological activity, particularly antitumor effects?

- In vitro assays : Antiproliferative activity is evaluated using HCT-116 (colon carcinoma) cells via MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

- Mechanistic studies : PI3Kα inhibition is assessed via enzyme-linked immunosorbent assays (ELISAs), while DNA binding affinity is quantified using fluorescence quenching or molecular docking (AutoDock Vina) .

Q. How does crystal packing influence material properties?

The U-shaped conformation enables intermolecular π-π stacking (between benzene and nitrobenzene rings) and C–H⋯O hydrogen bonds, contributing to thermal stability (decomposition temperature >250°C) and mechanofluorochromic behavior in derivatives . Slip-stacked arrangements enhance charge transport in sensor applications .

Q. What methodologies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 10–50 μM) arise from variations in cell lines, assay protocols, or substituent effects. Meta-analyses using standardized protocols (e.g., NCI-60 screening) and structure-activity relationship (SAR) studies (e.g., introducing electron-withdrawing groups) clarify trends .

Q. How is this compound adapted for electrochemical sensing applications?

A glassy carbon electrode modified with a Nafion-film-immobilized derivative detects Hg²⁺ via current-voltage (I–V) measurements. The sensor exhibits a linear response (100 pM–100 mM), limit of detection (LOD) of 10 pM, and selectivity over Pb²⁺/Cd²⁺ due to sulfonohydrazide-Hg²⁺ chelation .

Q. What synthetic modifications enhance catalytic or supramolecular functionality?

Introducing electron-deficient groups (e.g., –CF₃) at the benzene ring improves π-acidity for host-guest chemistry. Coordination with transition metals (e.g., Cu²⁺) yields catalysts for C–H activation, characterized by cyclic voltammetry and X-ray absorption spectroscopy (XAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.